molecular formula C22H22N4O3S B2673169 3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 325725-82-4

3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2673169
CAS No.: 325725-82-4
M. Wt: 422.5
InChI Key: QLQZDLZKABJRGG-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Ligand-Enabled γ-C(sp(3))-H Olefination of Amines

The research demonstrates a Pd(II)-catalyzed olefination of γ-C(sp(3))-H bonds of protected amines, leading to a variety of C-2 alkylated pyrrolidines through subsequent reactions. This study is significant for the practical C-H functionalizations of alkyl amines, potentially applicable to the development of novel compounds with related structures (Heng Jiang et al., 2016).

GABAA/Benzodiazepine Receptor Interactions

This work introduces a series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, that bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, suggesting potential applications in neuropsychiatric disorder treatments (R. Tenbrink et al., 1994).

Multi-functional Drug Candidate Discovery

A study reports the discovery of a multifunctional drug candidate, showcasing potent binding affinities to serotonin and dopamine receptors, indicating its potential in treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).

Eco-friendly Synthesis Approaches

An eco-friendly methodology for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines has been developed, utilizing p-dodecylbenzenesulfonyl acid as an efficient catalyst. This represents a step toward sustainable chemical synthesis practices (A. Preetam et al., 2015).

Biomimetic Hydrogen Sources

Research on 4,5-dihydropyrrolo[1,2-a]quinoxalines as tunable and regenerable biomimetic hydrogen sources for asymmetric hydrogenation demonstrates their applicability in producing chiral amines, pertinent to pharmaceutical synthesis (Zhangpei Chen et al., 2014).

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-8-10-16(11-9-14)30(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-29-15/h2-3,6-11,15H,4-5,12-13,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZDLZKABJRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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